hSMG-1 inhibitor 11j
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Overview
Description
SMG1i is a small molecule inhibitor specifically designed to target the kinase activity of the PI3K-related kinase (PIKK) SMG1. SMG1 plays a crucial role in the nonsense-mediated mRNA decay (NMD) pathway by phosphorylating the RNA helicase UPF1, which is essential for the degradation of mRNAs containing premature termination codons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMG1i involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of SMG1i would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
SMG1i undergoes various chemical reactions, including:
Oxidation: SMG1i can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce or replace functional groups to enhance the compound’s activity or selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SMG1i with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s properties .
Scientific Research Applications
SMG1i has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of SMG1 kinase and its role in the NMD pathway.
Biology: Helps in understanding the molecular mechanisms of mRNA surveillance and decay.
Medicine: Potential therapeutic applications in diseases caused by aberrant mRNA decay, such as certain genetic disorders and cancers.
Industry: Used in the development of new drugs targeting the NMD pathway and related kinases.
Mechanism of Action
SMG1i exerts its effects by specifically inhibiting the kinase activity of SMG1. It binds to the ATP-binding site within the kinase active site, preventing the phosphorylation of UPF1 and thereby disrupting the NMD pathway. This inhibition is achieved through the interaction of SMG1i with unique residues in the active site of SMG1, which are not present in other PIKKs .
Comparison with Similar Compounds
Similar Compounds
mTOR inhibitors: Compounds that inhibit the mechanistic target of rapamycin (mTOR) kinase, which is also a member of the PIKK family.
ATM inhibitors: Compounds targeting the ataxia-telangiectasia mutated (ATM) kinase, another PIKK family member involved in DNA damage response.
ATR inhibitors: Compounds that inhibit the ataxia-telangiectasia and Rad3-related (ATR) kinase, which plays a role in DNA replication stress response.
Uniqueness
SMG1i is unique in its high specificity for SMG1 over other PIKKs. This specificity is achieved through the design of the inhibitor to engage unique residues in the SMG1 active site, which are not present in other kinases. This allows for selective inhibition of SMG1 without affecting the activity of other PIKKs .
Properties
IUPAC Name |
1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJBSIAXYEPBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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